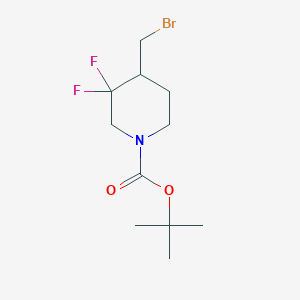

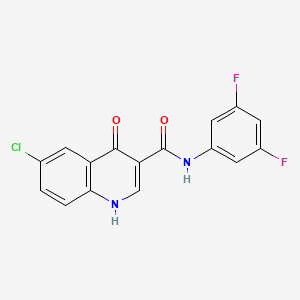

![molecular formula C10H15ClN2O3 B3006925 t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate CAS No. 2174001-85-3](/img/structure/B3006925.png)

t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate is a chemical entity that can be utilized as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl carbamate group, which is a common protecting group in organic synthesis, and a chloromethyl oxazole moiety, which can be involved in further chemical transformations.

Synthesis Analysis

The synthesis of related t-butyl carbamate derivatives has been reported in the literature. For instance, oxazolidinofullerenes were synthesized using tert-butyl N-substituted carbamates in the presence of ferric chloride, which suggests that similar catalytic systems could potentially be employed for the synthesis of this compound . Additionally, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate demonstrates the versatility of tert-butyl carbamates in multi-step synthetic procedures, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of t-butyl carbamate derivatives can be complex, as seen in the isomorphous crystal structures of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, where molecules are linked via hydrogen and halogen bonds . This suggests that this compound could also exhibit interesting structural features, potentially including similar intermolecular interactions.

Chemical Reactions Analysis

The reactivity of t-butyl carbamate derivatives can be quite diverse. For example, t-butyl 2-vinylphenylcarbamate derivatives undergo iodocyclization to yield iodomethyl derivatives . This indicates that the chloromethyl group in this compound could also participate in cyclization reactions or act as a reactive site for nucleophilic substitution reactions, as seen in the synthesis of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of t-butyl carbamate derivatives are influenced by their functional groups. The presence of the tert-butyl group generally increases steric bulk, affecting solubility and reactivity. The oxazole ring in this compound is likely to contribute to the compound's chemical stability and potential for participating in heterocyclic compound synthesis. The chloromethyl group is a versatile functional group that can undergo various chemical reactions, including nucleophilic substitutions and eliminations, which would be important considerations in the compound's reactivity profile .

Scientific Research Applications

Synthesis in Organic Chemistry

t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate and its derivatives play a significant role in the field of organic synthesis. For instance, the conversion of t-butyl hydroxy(4-iodomethyl-2-oxoazetidin-1-yl)acetate into t-butyl 4-t-butoxycarbonyl-8-oxo-1,3,4-triazabicyclo[4.2.0]oct-2-ene-2-carboxylate is a notable example. This compound is relevant in the synthesis of analogues of β-lactam antibiotics, demonstrating its importance in medicinal chemistry (Pant, Stoodley, Whiting, & Williams, 1989).

Antitumor and Antifilarial Research

Research has shown that derivatives of this compound, such as methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and methyl 4-(isothiocyanatomethyl)selenazole-2-carbamate, have been evaluated for their antitumor and antifilarial properties. These compounds were investigated for their ability to inhibit leukemia L1210 cell proliferation, highlighting their potential in cancer research (Kumar et al., 1993).

Development of Antiretroviral Agents

In the context of antiviral research, alkyl methyl carbamates synthesized from this compound derivatives have been evaluated as prodrugs for antiretroviral agents. This demonstrates the compound's role in enhancing the oral bioavailability and stability of antiretroviral drugs (Arimilli et al., 1997).

Pharmaceutical Intermediates

These compounds have been used as intermediates in the synthesis of various biologically active compounds, indicating their versatility and importance in drug development processes. For example, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is a notable intermediate in the synthesis of compounds like omisertinib (Zhao et al., 2017).

Antimicrobial Agents

Moreover, derivatives of this compound have been synthesized and evaluated as potential antimicrobial agents. Their structure-activity relationship in this domain is a subject of ongoing research, underscoring their potential in the development of new antimicrobial treatments (Biointerface Research in Applied Chemistry, 2020).

Future Directions

Mechanism of Action

Target of Action

Carbamates are generally known to interact with amines . They are often used as protecting groups for amines in organic synthesis .

Mode of Action

The compound is likely to interact with its targets through a process known as carbamylation . Carbamylation involves the reaction of a carbamate with an amine to form a protected amine . The carbamate can be removed under relatively mild conditions .

Biochemical Pathways

The carbamylation process is a key step in many biochemical pathways, particularly in the synthesis of peptides .

Result of Action

The carbamylation process can result in the protection of amines, preventing them from undergoing unwanted reactions during organic synthesis .

Action Environment

The action, efficacy, and stability of t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate can be influenced by various environmental factors. For instance, the pH of the environment can affect the carbamylation process . Additionally, the presence of other reactive species in the environment could potentially interfere with the compound’s action.

properties

IUPAC Name |

tert-butyl N-[[4-(chloromethyl)-1,3-oxazol-5-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O3/c1-10(2,3)16-9(14)12-5-8-7(4-11)13-6-15-8/h6H,4-5H2,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGHRTJIZWTOPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(N=CO1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B3006845.png)

![3-((7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B3006846.png)

![1-(3,4-dichlorophenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B3006850.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B3006851.png)

![Methyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006856.png)

![4-(((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B3006858.png)

![6-(2,5-Dimethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3006863.png)